molecular formula C17H24BrN3OS B2654410 5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol CAS No. 748776-61-6

5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B2654410
CAS RN: 748776-61-6
M. Wt: 398.36
InChI Key: IWMADDLLTQHYKL-UHFFFAOYSA-N
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Description

5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound . It contains 24 bonds in total, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 N hydrazine, and 1 aromatic ether . The molecular formula is C9H8BrN3OS .


Synthesis Analysis

Triazoles, including 5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, can be synthesized through various methods . One common method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . Another approach involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .


Molecular Structure Analysis

The molecule contains a five-membered triazole ring and a six-membered aromatic ring . It has 24 bonds in total, including 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 N hydrazine, and 1 aromatic ether .


Chemical Reactions Analysis

Triazoles, including 5-(4-Bromo-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules . They can undergo various chemical reactions, including S-alkylation .


Physical And Chemical Properties Analysis

The molecule contains a total of 23 atoms; 8 Hydrogen atoms, 9 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .

Mechanism of Action

Triazoles can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They form many weak nonbond interactions with the receptors and enzymes in biological systems .

properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-octyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3OS/c1-2-3-4-5-6-7-12-21-16(19-20-17(21)23)13-22-15-10-8-14(18)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMADDLLTQHYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NNC1=S)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol

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